molecular formula C20H23N3O B2550618 N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide CAS No. 638141-54-5

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B2550618
CAS No.: 638141-54-5
M. Wt: 321.424
InChI Key: YNVNOBAIEWXYEZ-UHFFFAOYSA-N
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Description

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a benzimidazole-derived compound characterized by a propanamide side chain and a 4-methylbenzyl substituent on the benzimidazole core.

Properties

IUPAC Name

N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-20(24)21-13-12-19-22-17-6-4-5-7-18(17)23(19)14-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVNOBAIEWXYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds.

Scientific Research Applications

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Benzimidazole derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Features of Benzimidazole Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Benzimidazole - 4-methylbenzyl
- Ethylpropanamide side chain
~350 (estimated)
Bliretriginum (INN: bliretrigine) Benzimidazole - 1-ethyl-6-(4-methylphenoxy)
- (2S)-propanamide
322.41
Astemizole Benzimidazole - 4-fluorobenzyl
- Piperidinyl-methoxyphenethyl
458.56
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide Benzimidazole - 2-methylpropyl
- Pyridine-2-carboxamide
322.41
Etonitazepyne (Opioid analog) Benzimidazole - 4-ethoxyphenyl
- Pyrrolidinylethyl
~450 (estimated)

Key Observations:

  • Substituent Impact on Solubility: The target compound’s 4-methylbenzyl group enhances lipophilicity compared to bliretriginum’s 4-methylphenoxy group, which may reduce blood-brain barrier penetration .
  • Pharmacophore Variation: Astemizole’s piperidinyl-methoxyphenethyl group (a histamine H1 receptor antagonist) contrasts with the target compound’s simpler ethylpropanamide chain, suggesting divergent biological targets .
  • Stereochemistry: Bliretriginum’s (2S)-propanamide configuration highlights the role of stereochemistry in sodium channel blocking activity, a feature absent in the target compound’s structure .

Pharmacological and Functional Comparisons

Sodium Channel Modulation

Bliretriginum (List 126, WHO 2021) is a sodium channel blocker and analgesic, with its 4-methylphenoxy group likely enhancing binding to voltage-gated channels .

Analgesic and Opioid-like Activity

Etonitazepyne and other benzimidazole opioids (e.g., fentanyl analogs) feature nitro or piperidine groups critical for μ-opioid receptor binding . The target compound’s propanamide side chain and absence of nitro groups likely preclude opioid-like effects, emphasizing structural specificity in receptor targeting.

Enzymatic Interactions

Astemizole’s piperidine and fluorobenzyl groups contribute to cytochrome P450 inhibition, a property less likely in the target compound due to its simpler substituents .

Biological Activity

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide
Molecular Formula C20H23N3O
Molecular Weight 323.42 g/mol
CAS Number 638141-54-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various pharmacological effects. Research indicates that compounds in the benzimidazole class often exhibit their effects through:

  • Enzyme Inhibition : Compounds can inhibit enzymes involved in critical biological pathways.
  • Receptor Modulation : They may bind to receptors, altering cellular signaling pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzimidazole derivatives. The specific compound this compound has been investigated for its effectiveness against various bacterial strains:

  • Study Findings : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antifungal Properties

Research has also explored the antifungal properties of this compound. The benzimidazole scaffold is known for its efficacy against fungal pathogens:

  • Case Study : A comparative study showed that derivatives similar to this compound displayed potent antifungal activity against Candida albicans, suggesting a promising therapeutic application in treating fungal infections .

Anticancer Activity

Benzimidazole derivatives have been recognized for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation:

  • Research Insights : In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Key observations include:

  • Substituent Effects : The presence of a methylbenzyl group enhances lipophilicity, which may improve cellular uptake and bioactivity.
SubstituentEffect on Activity
Methyl GroupIncreases lipophilicity
Benzyl GroupEnhances binding affinity

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